![molecular formula C12H14FN3O B11873945 6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)

6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

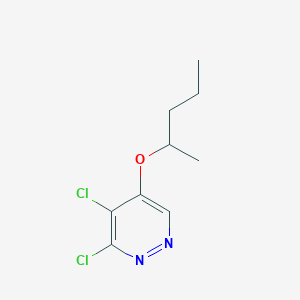

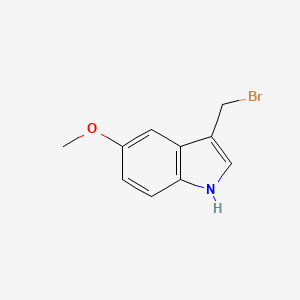

6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structural motif combining a pyrrolidine ring and a quinazolinone moiety

Métodos De Preparación

The synthesis of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can be achieved through multi-component reactions. One such method involves the use of microdroplets and thin films to accelerate the reaction . The deposition method and mild heating are crucial factors for product formation. Additionally, the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins under the catalysis of a chiral phosphoric acid provides a facile approach to synthesize spiro[pyrrolidine-2,3’-oxindoles] in high yields with excellent diastereo- and enantioselectivities under mild conditions .

Análisis De Reacciones Químicas

6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical trifluoromethylation reactions, which are significant in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays an increasingly important role in these fields, and recent advances in trifluoromethylation of carbon-centered radical intermediates have been documented .

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research. It is used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner, which is a significant objective in organic and medicinal chemistry . The compound’s unique structure makes it valuable as an intermediate or final product in total synthesis and as a model compound for the development of enantioselective catalytic methodologies . Additionally, the acceleration of multi-component reactions in microdroplets and thin films has been demonstrated, highlighting its potential in efficient molecule assembly .

Mecanismo De Acción

The mechanism of action of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves the formation of key intermediates through tandem reactions. Hydrogen bonding plays a significant role in flattening the energy barrier at the air–liquid interface, facilitating the reaction . The compound’s effects are exerted through its interaction with molecular targets and pathways involved in the reaction mechanism.

Comparación Con Compuestos Similares

6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds such as spiro[pyrrolidine-2,3’-oxindoles]. These compounds share similar structural motifs but differ in their specific functional groups and applications . The uniqueness of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one lies in its fluorine and methyl substitutions, which impart distinct chemical properties and reactivity.

Propiedades

Fórmula molecular |

C12H14FN3O |

|---|---|

Peso molecular |

235.26 g/mol |

Nombre IUPAC |

6-fluoro-1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |

InChI |

InChI=1S/C12H14FN3O/c1-16-10-3-2-8(13)6-9(10)11(17)15-12(16)4-5-14-7-12/h2-3,6,14H,4-5,7H2,1H3,(H,15,17) |

Clave InChI |

YDAXYNXSIUJHPV-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)

![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)

![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)

![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)